molecular formula C37H43ClFN7O5 B12423508 MRTX849 ethoxypropanoic acid

MRTX849 ethoxypropanoic acid

Cat. No.: B12423508
M. Wt: 720.2 g/mol
InChI Key: MCHXOHQIEJIIKB-NSOVKSMOSA-N
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Description

This compound is a pyrido[3,4-d]pyrimidine derivative with a complex substitution pattern designed for targeted biological activity. Key structural features include:

  • Core scaffold: A pyrido[3,4-d]pyrimidine system, a heterocyclic framework often utilized in kinase inhibitors due to its ability to mimic ATP binding .
  • Substituents: 7-(8-chloronaphthalen-1-yl): A hydrophobic aromatic group that enhances target binding via π-π interactions . 4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]: A piperazine ring with stereospecific modifications. (2S)-pyrrolidin-1-ylpropoxy: A chiral pyrrolidine linker contributing to conformational rigidity and stereoselective interactions. Propanoic acid tail: Improves solubility and enables ionic interactions with basic residues in target proteins .

Properties

Molecular Formula

C37H43ClFN7O5

Molecular Weight

720.2 g/mol

IUPAC Name

3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid

InChI

InChI=1S/C37H43ClFN7O5/c1-25(39)36(49)46-19-18-45(22-27(46)11-14-40)35-29-12-17-44(32-10-3-7-26-6-2-9-30(38)34(26)32)23-31(29)41-37(42-35)51-24-28-8-4-15-43(28)16-5-20-50-21-13-33(47)48/h2-3,6-7,9-10,27-28H,1,4-5,8,11-13,15-24H2,(H,47,48)/t27-,28-/m0/s1

InChI Key

MCHXOHQIEJIIKB-NSOVKSMOSA-N

Isomeric SMILES

C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCOCCC(=O)O)F

Canonical SMILES

C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Formation of Pyrido[3,4-d]pyrimidine Core

Starting material : Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Reaction :

  • Cyclocondensation with urea in ethanol/Na at 80°C for 20 h → dihydroxypyrido[3,4-d]pyrimidine.
  • Chlorination : Treatment with POCl₃ at 110°C for 12 h → 2,4-dichloro intermediate.
Step Reagents/Conditions Yield Purity
1 Urea, Na/EtOH, 80°C 62% 95%
2 POCl₃, 110°C 60% 98%

Introduction of Piperazine Side Chain

Substitution :
- Dichloro intermediate reacted with tert-butyl piperazine-1-carboxylate in DMSO/DIEA at 55°C → mono-chloro derivative.
Functionalization :
1. Cyanomethyl group : Alkylation with bromoacetonitrile under Mitsunobu conditions (DIAD, PPh₃).
2. Fluoropropenoyl group : Acylation with 2-fluoroprop-2-enoic anhydride at -40°C.

Modification Conditions Yield
Piperazine coupling DMSO, DIEA, 55°C, 10 h 80%
Cyanomethyl addition BrCH₂CN, DIAD, PPh₃, THF 72%
Fluoropropenoylation (F)C=C(O)O, DCM, -40°C 65%

Attachment of 8-Chloronaphthalene

Buchwald-Hartwig Coupling :

  • Pd₂(dba)₃/RuPhos catalytic system with Cs₂CO₃ in toluene at 110°C.
    Key parameters :
  • Ligand: RuPhos (0.2 equiv)
  • Base: Cs₂CO₃ (3.0 equiv)
  • Time: 12 h under N₂
Component Quantity Role
8-Chloro-1-bromonaphthalene 1.5 equiv Electrophile
Pd₂(dba)₃ 0.15 equiv Catalyst

Yield : 70–75% after RP-HPLC purification.

Pyrrolidinylmethoxy Group Installation

Mitsunobu Reaction :

  • [(2S)-1-Methylpyrrolidin-2-yl]methanol + chloro-pyrido[3,4-d]pyrimidine
  • Reagents: DIAD, PPh₃, toluene, 110°C.

Optimization :

  • Temperature : 110°C critical for stereoretention
  • Base : Cs₂CO₃ (2.5 equiv) minimizes side reactions
Product Purity (HPLC) [α]D²⁵ (c=0.5, MeCN)
(S)-configured adduct >99% ee -22.3°

Propoxypropanoic Acid Tail Assembly

Stepwise alkylation :

  • Ether formation : 1,3-Dibromopropane + sodium propiolate in DMF.
  • Carboxylic acid protection : tert-Butyl ester via Boc₂O/DIEA.
  • Deprotection : TFA/DCM (1:1) at RT for 1 h.

Coupling to pyrrolidine :

  • HATU/DIEA-mediated amidation at 0°C.
Reaction Scale (mmol) Isolated Yield
Ether synthesis 10 85%
HATU coupling 5 78%

Critical Process Analytics

Stereochemical Control

  • Chiral HPLC : Confirmed (2S,3S) configuration using Chiralpak AD-3 column.
  • Optical rotation : [α]D²⁵ = -24.0° (c=0.19, MeCN) matches reference standards.

Impurity Profile

Common byproducts and mitigation strategies:

Impurity Source Resolution Method
Di-fluoropropenoyl Overacylation TLC monitoring
N-Oxide pyrrolidine Oxidative side reaction N₂ purging

Scalability and Industrial Considerations

  • Pilot-scale yields : 58% overall yield at 1 kg batch size.
  • Cost drivers :
    • Pd catalysts (22% of raw material cost)
    • Chiral resolution steps (15% cost)

Environmental metrics :

  • PMI (Process Mass Intensity): 132 kg/kg product
  • E-factor: 64 (excluding water).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Patent US10689377B2 High-yielding coupling steps Requires expensive ligands
PMC6166229 approach Mild deprotection conditions Lower stereoselectivity
Vulcanchem protocol Scalable to 10+ kg Uses hazardous POCl₃

Data synthesized from Refs.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reaction Type Key Interactions Biological Significance
2-Fluoroprop-2-enoylMichael additionCovalent bond with cysteine residue (KRAS G12C)Irreversible inhibition of oncogenic KRAS
Piperazine (cyanomethyl-substituted)Hydrogen bonding/van der WaalsStabilizes protein-ligand interactionsEnhances binding affinity to KRAS
8-ChloronaphthaleneHydrophobic stackingInteraction with hydrophobic pockets in KRASImproves target selectivity
Pyrrolidine-oxymethyl linkageConformational flexibilityAdjusts spatial orientation of pharmacophoresOptimizes binding geometry

Covalent Modification via Michael Addition

The 2-fluoroprop-2-enoyl group undergoes a Michael addition with the thiol group of cysteine-12 in KRAS G12C, forming a covalent adduct. This reaction is pH-dependent and occurs under physiological conditions (pH 7.4, 37°C) :

KRAS Cys12+CompoundKRAS Cys12 Adduct Irreversible Inhibition [5][6]\text{KRAS Cys}^{12}+\text{Compound}\rightarrow \text{KRAS Cys}^{12}\text{ Adduct}\quad \text{ Irreversible Inhibition }\quad[5][6]

  • Kinetics : Second-order rate constant (kinact/Kik_{\text{inact}}/K_i) of 2.1×105M1s12.1\times 10^5\,\text{M}^{-1}\text{s}^{-1} .

  • Selectivity : The fluorinated acrylamide enhances electrophilicity while minimizing off-target reactivity .

1.2.1 Pyrido[3,4-d]pyrimidine Backbone

The planar pyrido[3,4-d]pyrimidine core engages in π-π stacking with His-95 and Asp-119 residues in KRAS, stabilizing the compound in the switch-II pocket.

1.2.2 Cyanomethyl-Piperazine Moiety

The cyanomethyl group on the piperazine ring participates in hydrogen bonding with Asp-119, while the piperazine nitrogen forms a salt bridge with Glu-62 .

Key Synthetic Reactions

The compound is synthesized via multi-step organic reactions, including:

  • Nucleophilic Aromatic Substitution : Installation of the chloronaphthalene group.

  • Mitsunobu Reaction : Coupling of the pyrrolidine-oxymethyl linker.

  • Acrylation : Introduction of the 2-fluoroprop-2-enoyl group using acryloyl chloride.

Degradation Pathways

Under acidic conditions (pH < 3), the compound undergoes hydrolysis at the acrylamide bond , yielding inactive metabolites . Oxidative degradation via cytochrome P450 enzymes (CYP3A4) also occurs, producing hydroxylated derivatives .

Analytical Characterization of Reactions

Technique Application Key Findings
LC-MS/MSQuantification of covalent adduct formationConfirmed 95% target engagement at 1 µM
X-ray CrystallographyStructural analysis of KRAS-compound complexResolution: 2.1 Å; PDB ID: 7T6Z
NMR SpectroscopyMonitoring synthetic intermediatesConfirmed stereochemical purity (>99% ee)

Implications for Drug Design

The compound’s reactivity profile highlights strategies for optimizing covalent inhibitors:

  • Fluorine substitution balances electrophilicity and stability.

  • Chloronaphthalene enhances target residence time via hydrophobic interactions .

  • Cyanomethyl-piperazine improves solubility and pharmacokinetics.

This reactivity-driven design has enabled its clinical use in treating KRAS G12C-mutated cancers, with ongoing trials exploring combination therapies .

Scientific Research Applications

3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid: has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Pyrido[3,4-d]pyrimidine 7-(8-chloronaphthalen-1-yl), fluoropropenoyl-piperazine, propanoic acid tail Designed for kinase inhibition; high complexity
7-(8-chloronaphthalen-1-yl)-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-4-(piperazin-1-yl)pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine 8-fluoro, 1-methylpyrrolidine, unmodified piperazine Reduced substituent diversity; lower solubility
8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44f) Pyrido[3,4-d]pyrimidin-4-one 4-phenylpiperazine, no fluorinated or cyano groups Lacks electrophilic motifs; likely non-covalent binding
3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid Oxadiazole-propanoic acid Rigid oxadiazole, sulfanyl linker Simplified structure; limited target specificity
(S)-2-Amino-3-((RS)-3-hydroxy-8-methyl-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid (5) Cycloheptaisoxazole Hydroxyisoxazole, methyl group Focused on CNS targets; no pyrimidine core

Key Findings:

Structural Complexity: The target compound exhibits greater substituent diversity compared to simpler analogs like 44f () or oxadiazole derivatives (). The fluoropropenoyl and cyanomethyl groups on the piperazine ring are unique and likely critical for covalent or high-affinity binding .

Synthetic Challenges : The stereospecific pyrrolidine and piperazine substitutions require advanced synthetic strategies (e.g., reductive amination in ), resulting in moderate yields (43% in ), whereas simpler derivatives (e.g., oxadiazoles in ) are more straightforward to synthesize.

Target Specificity : The 8-chloronaphthalen-1-yl group, absent in cycloheptaisoxazole derivatives (), suggests a focus on kinases or nuclear receptors requiring hydrophobic binding pockets.

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 44f () Oxadiazole Derivative ()
Molecular Weight ~750 g/mol (estimated) ~400 g/mol 251.26 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 0.7
Hydrogen Bond Acceptors 15 8 7
Solubility Moderate (propanoic acid) Low (non-ionizable tail) High (ionizable carboxyl)

Research Implications

  • Kinase Inhibition : The pyrido[3,4-d]pyrimidine core and fluorinated substituents align with kinase inhibitor design principles, as seen in ’s structurally related compound.
  • Covalent Binding Potential: The 2-fluoroprop-2-enoyl group may act as a Michael acceptor, enabling covalent interactions with cysteine residues in target proteins, a feature absent in most analogs .
  • SAR Insights: The (3S)-3-(cyanomethyl)piperazine substituent likely fine-tunes electron distribution and steric effects, differentiating it from unmodified piperazines in .

Biological Activity

The compound 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid is a complex organic molecule with significant potential in therapeutic applications, particularly in oncology. Its structure features multiple functional groups that suggest diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C37H43ClFN7O5C_{37}H_{43}ClFN_7O_5, with a molecular weight of approximately 618.11 g/mol. The intricate structure includes:

  • Pyrido[3,4-d]pyrimidine backbone
  • Piperazine moiety
  • Chloronaphthalene substituent

These components indicate potential for various biological activities, primarily through interactions with specific proteins involved in cancer pathways.

Preliminary studies suggest that this compound acts as an inhibitor of KRAS G12C mutations , which are common in several cancers. The chloronaphthalene ring is believed to enhance its binding affinity to target proteins, which may include kinases and other enzymes involved in tumor progression.

Binding Studies

Interaction studies have indicated that the compound can effectively bind to specific proteins associated with cancer development. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate these interactions, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Compound APyrimidine ringKRAS inhibitor
Compound BPiperazine moietyCDK6 inhibitor
Compound CChloronaphthaleneAnti-cancer agent

Case Studies and Research Findings

  • Inhibition of KRAS G12C : A study demonstrated that the compound exhibited strong inhibition against KRAS G12C mutations, showing significant promise as a targeted therapy for cancers harboring this mutation.
  • Protein Interaction Profiles : Research utilizing high-throughput screening has identified key protein targets for this compound, suggesting pathways through which it may exert its anti-cancer effects.
  • Pharmacokinetics and Toxicology : Early pharmacokinetic studies indicate favorable absorption and distribution profiles in vivo, with ongoing investigations into its safety and efficacy in clinical settings.

Q & A

Basic: What are the critical structural features of this compound, and how do they influence reactivity and bioactivity?

Answer:
The compound contains a pyrido[3,4-d]pyrimidine core substituted with a chloronaphthalene group, a fluoropropenoyl-modified piperazine ring, and a stereospecific pyrrolidine-oxymethyl linker. Key implications:

  • The chloronaphthalene moiety enhances lipophilicity, impacting membrane permeability and target binding .
  • The fluoropropenoyl group introduces electrophilicity, potentially enabling covalent binding to cysteine residues in biological targets .
  • Stereochemistry at the (2S)-pyrrolidine and (3S)-piperazine positions dictates spatial orientation, influencing receptor affinity and metabolic stability .
    Structural analogs (e.g., quinoxaline derivatives) show that minor substitutions in heterocyclic cores significantly alter bioactivity .

Basic: What synthetic strategies are employed for constructing the pyrido[3,4-d]pyrimidine core?

Answer:
Common routes include:

  • Multi-step cyclocondensation : Reacting chloronaphthalene-containing precursors with aminopyridine derivatives under Pd/Cu catalysis, followed by oxidation to form the pyrimidine ring .
  • Piperazine functionalization : Introducing the cyanomethyl and fluoropropenoyl groups via nucleophilic acyl substitution, requiring anhydrous conditions to avoid hydrolysis .
  • Linker installation : Stereospecific coupling of the (2S)-pyrrolidine-oxymethyl group using Mitsunobu or SN2 reactions, with careful control of protecting groups .

Basic: How is the compound characterized spectroscopically, and what analytical challenges arise?

Answer:

  • NMR : 1H/13C NMR confirms stereochemistry and regiochemistry. The fluoropropenoyl group shows distinct 19F signals at δ -120 to -125 ppm, while aromatic protons in the chloronaphthalene ring appear as multiplets (δ 7.2–8.5 ppm) .
  • HRMS : Accurate mass determination is critical due to the compound’s high molecular weight (>600 Da) and isotopic patterns from chlorine/fluorine .
  • Challenges : Overlapping signals in the pyrrolidine-piperazine region require 2D NMR (e.g., COSY, NOESY) for resolution. Degradation products (e.g., hydrolyzed fluoropropenoyl) must be monitored via LC-MS .

Advanced: How can computational methods optimize synthesis and reduce trial-and-error experimentation?

Answer:

  • Reaction path searching : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for key steps like piperazine acylation, guiding solvent/catalyst selection .
  • Machine learning (ML) : Training models on existing heterocyclic synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) for pyrido-pyrimidine cyclization .
  • Automated platforms : AI-driven systems (e.g., ICReDD’s workflow) integrate computational predictions with high-throughput experimentation, accelerating route optimization .

Advanced: How are stereochemical impurities detected and resolved during synthesis?

Answer:

  • Chiral HPLC : Uses polysaccharide-based columns (e.g., Chiralpak IA) to separate (2S)- and (2R)-pyrrolidine diastereomers. Mobile phases often include hexane/isopropanol with 0.1% TFA .
  • Crystallization-induced asymmetric transformation : Leveraging differential solubility of enantiomers in polar aprotic solvents (e.g., DMF/water mixtures) to enrich the desired (3S)-piperazine configuration .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively modify undesired stereoisomers for easier removal .

Advanced: What strategies address discrepancies in biological assay data (e.g., IC50 variability)?

Answer:

  • Meta-analysis : Cross-referencing data with structurally related compounds (e.g., quinoxaline derivatives) to identify assay-specific artifacts .
  • Covalent binding validation : Using MALDI-TOF MS to confirm target engagement via fluoropropenoyl adduct formation, distinguishing true activity from false positives .
  • Orthogonal assays : Combining enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays to ensure mechanistic consistency .

Advanced: How is reaction scalability addressed while maintaining stereochemical integrity?

Answer:

  • Flow chemistry : Continuous processing minimizes batch-to-batch variability in critical steps (e.g., piperazine acylation) by ensuring precise control of residence time and temperature .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR and Raman spectroscopy monitor reaction progress in real-time, preventing epimerization .
  • Design of Experiments (DoE) : Statistical optimization of parameters (e.g., catalyst concentration, agitation rate) ensures robustness at pilot scale .

Advanced: What in silico tools predict metabolic stability and off-target effects?

Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp evaluates metabolic hotspots (e.g., ester hydrolysis of the fluoropropenoyl group) and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Assess binding mode flexibility to anticipate off-target interactions with structurally similar kinases or GPCRs .
  • Fragment-based screening : Identifies metabolically stable analogs by replacing labile groups (e.g., substituting fluoropropenoyl with acrylamide) while retaining potency .

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